molecular formula C7H7ClO5S B2893391 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride CAS No. 2247106-66-5

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride

Cat. No.: B2893391
CAS No.: 2247106-66-5
M. Wt: 238.64
InChI Key: XSGJLFLNWNVYHJ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride is a chemical compound with a unique structure that combines a dioxolane ring and a furan ring with a sulfonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride typically involves the acid-catalyzed condensation of carbonyl compounds with 1,2-diols, such as ethylene glycol The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the dioxolane ring

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters are essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofuran derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or tetrahydrofuran, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Pharmaceutical Development:

    Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Research: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The furan and dioxolane rings may also interact with molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)furan: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.

    Furan-2-sulfonyl chloride: Lacks the dioxolane ring, resulting in different reactivity and applications.

    1,3-Dioxolane-2-sulfonyl chloride: Lacks the furan ring, leading to different chemical properties and uses.

Uniqueness

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride is unique due to the combination of the dioxolane and furan rings with the sulfonyl chloride functional group. This unique structure imparts distinct reactivity and versatility, making it valuable in various fields of research and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c8-14(9,10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGJLFLNWNVYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CO2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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